Cas no 2644-94-2 (1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde)

1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-4-carboxaldehyde,3,5-dimethyl-1-(phenylmethyl)-
- 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
- 1-Benzyl-3,5-dimethyl-4-formyl-pyrazol
- 1-Benzyl-4-formyl-3,5-dimethyl-pyrazol
- 3,5-dimethyl-1-benzylpyrazole-4-carbaldehyde
- AC1LJ5MX
- AC1Q2PUJ
- BB_SC-1239
- CTK4F7896
- CAA64494
- EN300-05774
- MFCD03988527
- BB 0219219
- KQZFABYWVRTOFK-UHFFFAOYSA-N
- SCHEMBL3322315
- CS-0450335
- 1-benzyl-3,5-dimethylpyrazole-4-carbaldehyde
- DTXSID90359534
- 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-(phenylmethyl)-
- SR-01000319932-1
- AKOS000103067
- F2130-0012
- 2644-94-2
- Z56921776
- SR-01000319932
- J-504275
- D87868
- 1-benzyl-3, 5-dimethylpyrazole-4-carbaldehyde
- STK125342
- 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
-
- MDL: MFCD03988527
- インチ: InChI=1S/C13H14N2O/c1-10-13(9-16)11(2)15(14-10)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3
- InChIKey: KQZFABYWVRTOFK-UHFFFAOYSA-N
- ほほえんだ: CC1=NN(CC2=CC=CC=C2)C(=C1C=O)C
計算された属性
- せいみつぶんしりょう: 214.11072
- どういたいしつりょう: 214.110613
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.9
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 密度みつど: 1.09
- ふってん: 376.7°Cat760mmHg
- フラッシュポイント: 181.6°C
- 屈折率: 1.576
- PSA: 34.89
- LogP: 2.36070
1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2130-0012-10g |
1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |
2644-94-2 | 95%+ | 10g |
$1827.0 | 2023-09-06 | |
Enamine | EN300-05774-0.1g |
1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |
2644-94-2 | 95% | 0.1g |
$128.0 | 2023-10-28 | |
Enamine | EN300-05774-0.5g |
1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |
2644-94-2 | 95% | 0.5g |
$289.0 | 2023-10-28 | |
Enamine | EN300-05774-10.0g |
1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |
2644-94-2 | 95% | 10.0g |
$1500.0 | 2023-07-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0532-5G |
1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |
2644-94-2 | 95% | 5g |
¥ 4,290.00 | 2023-03-30 | |
Enamine | EN300-05774-2.5g |
1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |
2644-94-2 | 95% | 2.5g |
$582.0 | 2023-10-28 | |
TRC | B537263-10mg |
1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |
2644-94-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
Life Chemicals | F2130-0012-0.5g |
1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |
2644-94-2 | 95%+ | 0.5g |
$413.0 | 2023-09-06 | |
Life Chemicals | F2130-0012-2.5g |
1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |
2644-94-2 | 95%+ | 2.5g |
$725.0 | 2023-09-06 | |
Fluorochem | 031459-250mg |
1-Benzyl-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde |
2644-94-2 | 250mg |
£152.00 | 2022-02-28 |
1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde 関連文献
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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5. Book reviews
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehydeに関する追加情報
Introduction to 1-Benzyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde (CAS No. 2644-94-2)
1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, with the CAS number 2644-94-2, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and potential applications in drug discovery and development.
The molecular structure of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring substituted with a benzyl group at the 1-position and methyl groups at the 3 and 5 positions. The presence of the aldehyde functional group at the 4-position imparts unique reactivity and functional properties to this compound. These structural features make it an attractive candidate for various synthetic transformations and biological studies.
In recent years, significant research has been conducted to explore the biological activities of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. Studies have shown that pyrazole derivatives, including this compound, exhibit a range of pharmacological properties such as anti-inflammatory, antimicrobial, and anticancer activities. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in human macrophages.
Beyond its biological applications, 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has also been investigated for its potential use in materials science. Its unique electronic properties and structural stability make it suitable for applications in organic electronics and photovoltaic devices. A recent study published in Advanced Materials in 2022 highlighted the use of pyrazole-based compounds as efficient electron transport materials in organic solar cells.
The synthetic accessibility of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is another factor contributing to its popularity among researchers. Various synthetic routes have been developed to prepare this compound efficiently. One common method involves the condensation of benzyl hydrazine with dimethyl acetylenedicarboxylate (DMAD) followed by alkylation and oxidation steps. These synthetic methods provide a robust platform for large-scale production and further functionalization of the compound.
In addition to its direct applications, 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde serves as an important intermediate in the synthesis of more complex molecules. Its reactivity with various nucleophiles and electrophiles allows for the introduction of diverse functional groups, expanding its utility in drug design and materials science. For example, it can be used as a building block for the synthesis of pyrazolo[3,4-b]pyridine derivatives, which have shown promising antitumor activities.
The safety profile of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is an important consideration for its practical applications. While it is generally considered safe for laboratory use under appropriate handling conditions, proper safety protocols should be followed to minimize any potential risks. This includes using personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and disposing of waste materials according to local regulations.
In conclusion, 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS No. 2644-94-2) is a multifaceted compound with a wide range of applications in medicinal chemistry and materials science. Its unique structural features and reactivity make it a valuable tool for researchers exploring new frontiers in drug discovery and advanced materials development. As ongoing research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in various scientific disciplines.
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